molecular formula C19H15N5O B5179014 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone

1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone

Cat. No. B5179014
M. Wt: 329.4 g/mol
InChI Key: GHALLKOIZGEJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins and enzymes involved in various biochemical pathways.

Mechanism of Action

1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone acts as a small molecule inhibitor that targets specific proteins and enzymes. It binds to the active site of these proteins and enzymes, preventing their activity and leading to downstream effects on various biochemical pathways. The exact mechanism of action varies depending on the specific protein or enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone depend on the specific protein or enzyme targeted. In cancer, inhibition of CDKs leads to cell cycle arrest and apoptosis, resulting in decreased tumor growth. In inflammation, inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines, resulting in decreased inflammation. In neurodegenerative disorders, inhibition of GSK3 leads to increased neuronal survival and function, resulting in improved symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone in lab experiments include its specificity for targeted proteins and enzymes, its ability to inhibit activity at low concentrations, and its potential therapeutic applications. However, limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

For research on 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone include further studies on its specific targets and mechanisms of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved efficacy and safety profiles. Additionally, research on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, could be explored.

Synthesis Methods

The synthesis of 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone involves a series of chemical reactions. The starting material for the synthesis is 4-aminopyrazolo[3,4-d]pyrimidine, which undergoes a coupling reaction with 4-chlorobenzophenone to form 4-(4-chlorophenyl)-1-(4-pyrazolyl)pyrimidin-2-amine. This intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline to yield the final product, 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone.

Scientific Research Applications

1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of specific proteins and enzymes involved in cancer, inflammation, and neurodegenerative disorders. In cancer, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important for cell cycle progression and proliferation. In inflammation, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been found to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is involved in the regulation of neuronal function and survival.

properties

IUPAC Name

1-[3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-13(25)14-6-5-7-15(10-14)23-18-17-11-22-24(19(17)21-12-20-18)16-8-3-2-4-9-16/h2-12H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALLKOIZGEJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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